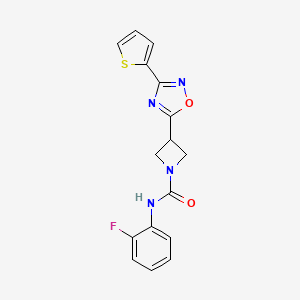![molecular formula C20H23F3N2O3 B2589857 Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate CAS No. 1207055-15-9](/img/structure/B2589857.png)
Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes an adamantane core, a trifluoromethyl-substituted phenyl group, and a carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.
Introduction of the Carboxylate Group: The adamantane core is then functionalized with a carboxylate group using a Friedel-Crafts acylation reaction.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the functionalized adamantane with 2-(trifluoromethyl)aniline under conditions that promote the formation of a carbamoyl linkage.
Esterification: The final step is the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Products where the trifluoromethyl group is replaced by the nucleophile.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its steric and electronic properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological conditions.
Biological Probes: It can be used in the development of probes for studying biological systems, especially those involving protein-ligand interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their physical properties.
Surface Coatings: Its incorporation into coatings can enhance their durability and resistance to environmental factors.
作用机制
The mechanism by which Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The adamantane core provides a rigid scaffold that can fit into hydrophobic pockets of proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The carbamoyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
- Methyl 3-({[2-(fluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate
- Methyl 3-({[2-(chloromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate
- Methyl 3-({[2-(bromomethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate
Uniqueness
Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs with other halogen substituents.
属性
IUPAC Name |
methyl 3-[[2-(trifluoromethyl)phenyl]carbamoylamino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O3/c1-28-16(26)18-7-12-6-13(8-18)10-19(9-12,11-18)25-17(27)24-15-5-3-2-4-14(15)20(21,22)23/h2-5,12-13H,6-11H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBMJETWOHCXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)
![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)
![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol](/img/structure/B2589785.png)
![2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2589786.png)
![1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2589788.png)
![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2589790.png)
![4-fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2589791.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2589792.png)
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2589794.png)
![Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethylquinoline-2-carboxylate](/img/structure/B2589795.png)

